苯肾上腺素酒石酸盐

描述

Synthesis Analysis

The synthesis of phenylephrine, including its bitartrate form, involves complex chemical processes. A practical synthesis of (R)-(−)-Phenylephrine hydrochloride, closely related to phenylephrine bitartrate, has been developed with high enantiomeric excess based on the hydrolytic kinetic resolution of a styrene oxide derivative (Gurjar et al., 1998). This synthesis process demonstrates the complexity and precision required in producing such compounds.

Molecular Structure Analysis

The molecular structure of phenylephrine bitartrate plays a crucial role in its chemical behavior and interactions. Studies like the one by Trommer et al. (2010) have used mass spectrometry to examine the structure and stability of phenylephrine salts, including the bitartrate form, providing insights into their molecular interactions and degradation pathways (Trommer et al., 2010).

Chemical Reactions and Properties

Phenylephrine bitartrate's chemical properties, such as its reaction to light and interaction with other substances, are significant for its applications. Trommer et al. (2010) found that phenylephrine bitartrate is prone to degradation when exposed to irradiation, indicating its sensitivity to environmental factors (Trommer et al., 2010).

Physical Properties Analysis

Understanding the physical properties of phenylephrine bitartrate, such as its solubility and interaction with water, is crucial. Research by Weldode (2023) explored the solubilizing tendency of phenylephrine hydrochloride with water, supported by intermolecular interaction studies, which can be extrapolated to understand similar properties of phenylephrine bitartrate (Weldode, 2023).

Chemical Properties Analysis

The chemical behavior of phenylephrine bitartrate, such as its interaction with other chemicals and its stability, is a key area of research. Studies like those by Trommer et al. (2010) provide insights into the degradation and oxidation products of phenylephrine salts, which are crucial for understanding its chemical properties and stability (Trommer et al., 2010).

科学研究应用

鼻腔减充血剂

苯肾上腺素酒石酸盐通常用作鼻腔减充血剂 . 它可以暂时缓解因普通感冒、花粉症或其他上呼吸道过敏引起的鼻塞 . 它也用于缓解鼻窦充血 .

口服给药

苯肾上腺素酒石酸盐有口服制剂 . 消费者更喜欢口服制剂而不是鼻内制剂,比例为3比1 .

非处方 (OTC) 可用性

苯肾上腺素酒石酸盐可非处方 (OTC) 销售,无限制 . 它是唯一可用的口服非处方鼻塞药物,无需限制销售 .

与其他药物联合使用

苯肾上腺素酒石酸盐通常与其他药物联合销售 . 这可以更广泛地缓解症状。

短期使用

苯肾上腺素酒石酸盐通常用于短期,通常不超过 7 天 . 这是由于它的减充血作用是暂时的。

安全特性

作用机制

Target of Action

Phenylephrine bitartrate primarily targets the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and pupil dilation .

Mode of Action

Phenylephrine bitartrate acts as an agonist at the alpha-1 adrenergic receptors . This means it binds to these receptors and activates them. The activation of these receptors leads to vasoconstriction , or the narrowing of blood vessels . This results in an increase in blood pressure and dilation of the pupils .

Biochemical Pathways

The action of phenylephrine bitartrate involves several biochemical pathways. After binding to the alpha-1 adrenergic receptors, it triggers a cascade of events leading to vasoconstriction . The compound is also subject to extensive presystemic metabolism via sulfate conjugation and the involvement of non-cytochrome P450-mediated, ubiquitously present monoamine oxidase (MAO) enzymes .

Pharmacokinetics

Phenylephrine bitartrate exhibits a bioavailability of 38% through the gastrointestinal tract . It is metabolized in the liver through oxidative deamination . The compound has a very rapid onset of action when administered intravenously, and its effects can be seen within 20 minutes when taken orally . The elimination half-life of phenylephrine bitartrate is between 2.1 and 3.4 hours .

Result of Action

The primary result of phenylephrine bitartrate’s action is an increase in blood pressure due to vasoconstriction . It also causes dilation of the pupils . When used as a nasal decongestant, it reduces nasal congestion by preventing fluid from draining from the blood vessels into the tissues lining the nasal passages .

Action Environment

The action of phenylephrine bitartrate can be influenced by various environmental factors. For instance, the presence of other drugs such as monoamine oxidase inhibitors, tricyclic antidepressants, and hydrocortisone can increase the blood pressure effect of phenylephrine . Furthermore, the compound’s lipophilic nature allows it to effectively penetrate vascular-rich tissues, enabling central and peripheral effects .

安全和危害

属性

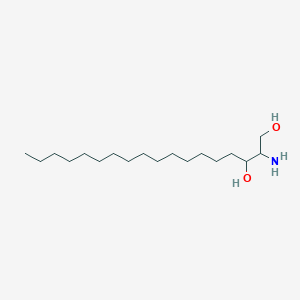

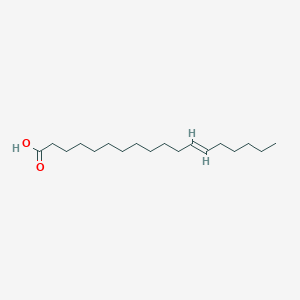

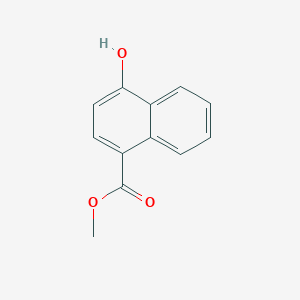

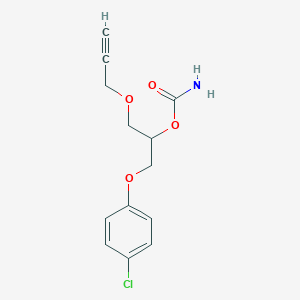

IUPAC Name |

2,3-dihydroxybutanedioic acid;3-[1-hydroxy-2-(methylamino)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.C4H6O6/c1-10-6-9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKOTKKHHYKARN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627790 | |

| Record name | 2,3-Dihydroxybutanedioic acid--3-[1-hydroxy-2-(methylamino)ethyl]phenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14787-58-7, 17162-39-9 | |

| Record name | 2,3-Dihydroxybutanedioic acid--3-[1-hydroxy-2-(methylamino)ethyl]phenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(β-,3-dihydroxyphenethyl)methylammonium hydrogen [R-(R*,R*)]-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Phenylephrine Bitartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the FDA's final rule regarding Phenylephrine Bitartrate?

A1: The FDA's final rule amended the monograph for over-the-counter (OTC) nasal decongestant drug products to include Phenylephrine Bitartrate (PEB) in effervescent form. [] This means that PEB, when formulated in this specific way, is now recognized as generally safe and effective (GRASE) for relieving nasal congestion. This highlights the importance of formulation science, as the delivery method can impact a drug's safety and efficacy profile.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid](/img/structure/B81704.png)

![2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B81708.png)